molecular formula C4H4ClN5 B181567 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole CAS No. 197356-16-4

7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole

Cat. No. B181567
CAS RN: 197356-16-4
M. Wt: 157.56 g/mol
InChI Key: ZIVLDLPFVRSXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole (CMPT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential biological activities. It is a five-membered ring that contains four nitrogen atoms and one chlorine atom. The compound has been synthesized by various methods, and its biological activities have been extensively studied.

Mechanism of Action

The exact mechanism of action of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole is not fully understood. However, several studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. In addition, this compound has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole is its potent biological activities, which make it a promising candidate for the development of novel drugs. In addition, this compound has been shown to have low toxicity in animal studies, making it a safe compound for further investigation. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole. One of the areas of interest is the development of novel drugs based on the structure of this compound. Several studies have reported that this compound derivatives exhibit improved biological activities, such as increased potency and selectivity. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its derivatives. Furthermore, the use of this compound in combination with other drugs or therapies is an area of interest for future research.

Synthesis Methods

There are several methods for synthesizing 7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole, including the reaction of 3-amino-5-chloro-1H-pyrazole with methyl isocyanate in the presence of a catalyst, the reaction of 3-amino-5-chloro-1H-pyrazole with ethyl isocyanate, and the reaction of 3-amino-5-chloro-1H-pyrazole with dimethylformamide dimethyl acetal. However, the most commonly used method for synthesizing this compound is the reaction of 3-amino-5-chloro-1H-pyrazole with methyl isocyanate in the presence of a catalyst, which yields this compound with a high yield and purity.

Scientific Research Applications

7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole has been extensively studied for its potential biological activities, including its antitumor, anti-inflammatory, and antifungal activities. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been reported to exhibit antifungal activity against Candida albicans, a common fungal pathogen.

properties

CAS RN

197356-16-4

Molecular Formula

C4H4ClN5

Molecular Weight

157.56 g/mol

IUPAC Name

7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole

InChI

InChI=1S/C4H4ClN5/c1-2-3(5)4-6-8-9-10(4)7-2/h1H3,(H,6,9)

InChI Key

ZIVLDLPFVRSXJZ-UHFFFAOYSA-N

SMILES

CC1=NN2C(=C1Cl)N=NN2

Canonical SMILES

CC1=NN2C(=C1Cl)N=NN2

synonyms

1H-Pyrazolo[1,5-d]tetrazole, 7-chloro-6-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.